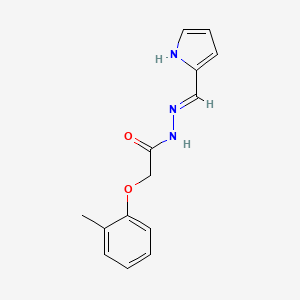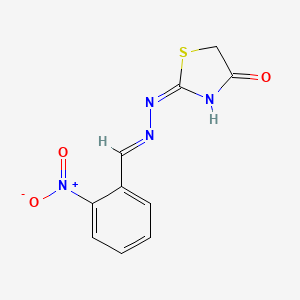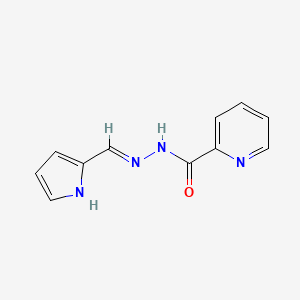![molecular formula C15H24ClN7O5 B3727017 2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylpiperazin-1-yl)-1H-purin-6-one;hydrochloride](/img/structure/B3727017.png)
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylpiperazin-1-yl)-1H-purin-6-one;hydrochloride
描述
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylpiperazin-1-yl)-1H-purin-6-one;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a purine base linked to a sugar moiety and a piperazine ring. It is often used in biochemical research and pharmaceutical applications due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylpiperazin-1-yl)-1H-purin-6-one;hydrochloride typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine. These reactions involve cyclization and condensation steps to form the purine ring system.
Attachment of the Sugar Moiety: The sugar moiety, typically a ribose or deoxyribose, is attached to the purine base through a glycosidic bond. This step often requires the use of protecting groups to ensure selective reactions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions. The piperazine derivative is reacted with the purine-sugar intermediate under controlled conditions to form the final compound.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which is achieved by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the sugar moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the purine ring, especially at the carbonyl group. Reducing agents like sodium borohydride are commonly used.
Substitution: The piperazine ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group. This is typically achieved using alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkylating agents like methyl iodide, ethyl bromide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
科学研究应用
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylpiperazin-1-yl)-1H-purin-6-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor in the development of novel compounds with potential therapeutic applications.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins. It is used in assays to understand enzyme mechanisms and binding affinities.
Medicine: Investigated for its potential as an antiviral or anticancer agent. Its unique structure allows it to interact with specific molecular targets in cells.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets in cells. It can bind to enzymes and inhibit their activity, leading to changes in cellular processes. The piperazine ring and purine base play crucial roles in its binding affinity and specificity. Pathways involved include inhibition of nucleic acid synthesis and disruption of protein function.
相似化合物的比较
Similar Compounds
Guanosine: A purine nucleoside with a similar structure but lacks the piperazine ring.
Acyclovir: An antiviral drug with a similar purine base but different sugar moiety.
Ribavirin: Another antiviral compound with a similar purine base but different functional groups.
Uniqueness
The uniqueness of 2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylpiperazin-1-yl)-1H-purin-6-one;hydrochloride lies in its combination of a purine base, sugar moiety, and piperazine ring. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
属性
IUPAC Name |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylpiperazin-1-yl)-1H-purin-6-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O5.ClH/c1-20-2-4-21(5-3-20)15-17-8-11(18-14(16)19-12(8)26)22(15)13-10(25)9(24)7(6-23)27-13;/h7,9-10,13,23-25H,2-6H2,1H3,(H3,16,18,19,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFHFCNBWLKACB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N'-(2-chloro-1,4-phenylene)bis{2-[(4-butylphenyl)hydrazono]-3-oxobutanamide}](/img/structure/B3726952.png)
![2-{[(2-hydroxybenzylidene)amino]oxy}-N-(1-methyl-2-phenylethyl)acetamide](/img/structure/B3726954.png)
![(5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B3726961.png)
![(2E)-2-[(E)-anthracen-9-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B3726973.png)

![ethyl (2E)-2-hydroxyimino-2-spiro[4H-isoquinoline-3,1'-cyclohexane]-1-ylacetate](/img/structure/B3726987.png)

![5-[(2-methyl-1H-indol-3-yl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3727014.png)
![N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3727032.png)

![N-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide](/img/structure/B3727045.png)
![N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-3,5-DIMETHYLADAMANTANE-1-CARBOHYDRAZIDE](/img/structure/B3727047.png)

